2-(4-Bromophenyl)ethanimidamide hydrochloride
Description
2-(4-Bromophenyl)ethanimidamide hydrochloride (CAS: 6487-97-4) is a brominated aromatic amidine derivative with the molecular formula C₈H₁₀BrN₂·HCl and a molecular weight of 263.56 g/mol. This compound features a 4-bromophenyl group attached to an ethanimidamide backbone, protonated as a hydrochloride salt. It is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and enzyme inhibitors .
Properties
IUPAC Name |
2-(4-bromophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPKYOOURIMUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615041 | |
| Record name | (4-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59104-21-1 | |
| Record name | (4-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthesis Approaches
The traditional preparation of 2-(4-bromophenyl)ethanimidamide hydrochloride involves bromination of phenyl precursors followed by amidation reactions . A representative route begins with the bromination of ethylbenzene derivatives to introduce the 4-bromophenyl group. Subsequent nitrile formation via nucleophilic substitution with cyanide ions yields 4-bromophenylacetonitrile, which is then subjected to amidine synthesis.
The amidine group is typically introduced through Pinner reaction conditions, where the nitrile intermediate reacts with anhydrous HCl in ethanol under reflux. This step generates the corresponding imino ether hydrochloride, which is ammonolyzed to form the ethanimidamide. Final purification via recrystallization from ethanol or acetonitrile ensures a purity exceeding 95% . Key challenges in this method include controlling the exothermic nature of the Pinner reaction and minimizing hydrolysis byproducts.
Oxidative Coupling of Chalcones
An alternative route leverages oxidative coupling of chalcones with amidines, as demonstrated in the synthesis of related bromophenyl-pyrimidines . For this compound, this method involves:
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Preparation of 4-bromochalcone (3a) via Claisen-Schmidt condensation of 4-bromobenzaldehyde and acetophenone.
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Oxidative coupling with acetamidine hydrochloride in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.
This approach yields the target compound alongside tetrazine byproducts, necessitating chromatographic separation. The reaction mechanism proceeds through a radical intermediate, with molecular sieves often employed to absorb water and shift equilibrium toward product formation . Typical yields range from 20–70%, depending on the halogen substituent’s electronic effects.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics and improve regioselectivity. A pseudo-three-component synthesis protocol involves:
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Reacting α-bromo-4-bromophenylacetophenone (1a) with benzamidine hydrochloride (2b) in acetonitrile.
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Irradiating the mixture at 100°C for 40 minutes under sealed conditions .
This method achieves an 85% yield of this compound, with a 4:5 ratio favoring N-aroylmethylimidazoles over 1H-imidazole byproducts. Microwave conditions enhance solubility and reduce steric hindrance, particularly with bulky amidines like benzamidine . The table below summarizes critical parameters:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 40 minutes |
| Solvent | Acetonitrile |
| Catalyst | Potassium carbonate |
| Yield | 85% |
Comparative Analysis of Synthetic Methods
The choice of methodology depends on scalability, cost, and desired purity. Classical methods, while robust, suffer from longer reaction times (12–24 hours) and moderate yields (50–70%). In contrast, microwave-assisted synthesis reduces time to <1 hour and improves yields to >80%, albeit requiring specialized equipment . Oxidative coupling offers versatility for structural analogs but necessitates rigorous purification.
Optimization Strategies
Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance amidine solubility but may promote side reactions. Acetonitrile, with its moderate polarity and high boiling point, emerges as optimal for microwave protocols .
Steric effects also dictate product distribution. Bulkier amidines (e.g., benzamidine vs. acetamidine) favor 1H-imidazole formation due to hindered N-alkylation. Adjusting the amidine-to-ketone ratio to 1:2 minimizes byproducts .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine substituent allows for various substitution reactions, making it a valuable intermediate in organic synthesis.
Biology
- Enzyme Interactions : It is employed in studies examining enzyme interactions and protein binding, particularly in understanding how small molecules can modulate biological pathways.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial and fungal strains.
Medicine
- Therapeutic Potential : Investigated for its potential as an anticancer agent, 2-(4-Bromophenyl)ethanimidamide hydrochloride has shown efficacy against estrogen receptor-positive breast cancer cell lines (MCF7). Its mechanism may involve apoptosis induction or cell cycle arrest.
- Anti-inflammatory Properties : The compound has been studied for its role as an inhibitor of histamine receptors, suggesting applications in treating inflammatory diseases .
Industry
- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.
Data Tables
| Application Area | Specific Use | Example Studies |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of derivatives |
| Biology | Enzyme interactions | Studies on protein binding |
| Medicine | Anticancer agent | Efficacy against MCF7 cells |
| Industry | Production of specialty chemicals | Utilization in chemical processes |
Antimicrobial Study
A study conducted by Sharma et al. (2019) investigated the antimicrobial effects of various bromophenyl derivatives, including this compound. The findings revealed significant inhibition against both bacterial and fungal strains, highlighting the compound's potential utility in developing new antimicrobial agents.
Anticancer Study
Another investigation focused on the anticancer properties of compounds similar to this compound tested against MCF7 cells. Results indicated that modifications to the bromophenyl structure could enhance cytotoxicity, suggesting a promising structure-activity relationship worth further exploration.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
The following analysis compares 2-(4-bromophenyl)ethanimidamide hydrochloride with structurally related amidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic accessibility.
Substituent Effects on Physical Properties
Key Observations :
- Halogen Position and Number : The 2,6-dichloro derivative (239.52 g/mol) has a significantly higher melting point (323–325°C) than the 4-chloro analog (166°C), likely due to increased symmetry and intermolecular halogen bonding .
- Electron-Withdrawing Groups: The 4-nitro derivative (NO₂) forms amorphous solids, contrasting with the crystalline nature of halogenated analogs, likely due to reduced crystallinity from polar nitro groups .
- Sulfur vs. Oxygen Substituents : The phenylthio derivative (SPh) has a lower melting point (175–177°C) compared to oxygenated analogs (e.g., 2-methoxyacetimidamide HCl, mp ~190°C), reflecting weaker intermolecular interactions .
Biological Activity
2-(4-Bromophenyl)ethanimidamide hydrochloride, with the molecular formula , is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological properties, and relevant research findings, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of 4-bromoaniline with ethyl chloroformate, followed by treatment with ammonium chloride. The reaction conditions often include solvents like ethanol and methanol, and may require heating to facilitate the reaction. The compound is characterized by its amidine structure, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to significant biochemical effects. For instance, it has been shown to exhibit antimicrobial properties by inhibiting bacterial growth through interference with lipid biosynthesis pathways .
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity against a range of bacterial and fungal species. The compound has been evaluated using various assays, including the turbidimetric method for bacteria and the Sulforhodamine B (SRB) assay for cancer cells. The results suggest that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have demonstrated its efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The mechanism underlying this activity may involve apoptosis induction or cell cycle arrest, although further research is needed to elucidate these pathways .
Case Studies
- Antimicrobial Study : A study conducted by Sharma et al. (2019) investigated the antimicrobial effects of various derivatives of bromophenyl compounds, including this compound. The findings revealed significant inhibition against both bacterial and fungal strains, with specific derivatives exhibiting enhanced activity compared to others .
- Anticancer Study : In a separate investigation focusing on anticancer properties, compounds similar to 2-(4-Bromophenyl)ethanimidamide were tested against MCF7 cells. Results indicated that certain modifications to the bromophenyl structure could lead to increased cytotoxicity, suggesting a structure-activity relationship worth exploring further.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₁₀BrClN₂ | Exhibits strong antimicrobial and anticancer activities |
| 2-(4-Chlorophenyl)ethanimidamide hydrochloride | C₈H₁₀ClN₂ | Similar structure; chlorine may alter biological activity |
| 2-(Phenyl)ethanimidamide hydrochloride | C₈H₁₁ClN₂ | Lacks halogen; different reactivity profile |
Q & A
Q. What is the recommended synthetic route for 2-(4-Bromophenyl)ethanimidamide hydrochloride in academic research?
A validated method involves reacting 4-bromophenyl acetonitrile derivatives with hydroxylamine hydrochloride (1.2–1.5 equiv) in a methanol-water solvent system (7:3 v/v) under basic conditions (NaHCO₃, 1.5 equiv). The reaction is stirred at 40–50°C for 12–24 hours, followed by recrystallization from dichloromethane to achieve >95% purity. This approach mirrors protocols used for structurally similar ethanimidamide derivatives .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the ethanimidamide backbone and bromophenyl substitution. For example, the NH₂ and imine protons typically resonate at δ 6.5–8.0 ppm, while aromatic protons from the bromophenyl group appear at δ 7.2–7.8 ppm .
- Melting Point : Analogous compounds (e.g., 2-(2,6-dichlorophenyl)ethanimidamide hydrochloride) exhibit sharp melting points (323–325°C), which serve as a purity indicator .
- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- First Aid : For skin contact, wash immediately with soap/water (15 minutes). For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in airtight containers under inert atmosphere (N₂ or Ar) at room temperature to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Polarity : Adjust methanol-water ratios (e.g., 7:3 to 8:2) to enhance intermediate solubility.
- Catalysis : Introduce Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to accelerate condensation steps, as shown in related imidamide syntheses .
- Workup : Replace traditional recrystallization with column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) for higher recovery (>85%) .
Q. What is the impact of the bromophenyl substituent on reactivity compared to chloro or nitro analogs?
- Electrophilic Reactivity : The bromine atom’s moderate electron-withdrawing effect stabilizes intermediates in nucleophilic substitution reactions, unlike stronger electron-withdrawing groups (e.g., -NO₂), which may cause premature decomposition.
- Cross-Coupling Potential : Bromophenyl derivatives are superior to chloro analogs in Suzuki-Miyaura reactions due to faster oxidative addition with Pd catalysts .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Acidic Conditions : Protonation of the imine group increases solubility but may lead to hydrolysis over prolonged exposure (pH < 3).
- Basic Conditions : Deprotonation at pH > 9 triggers dehydrohalogenation, forming reactive intermediates. Stability studies in pH 7.4 buffers show >90% integrity after 24 hours .
Q. What structural analogs have been explored for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
